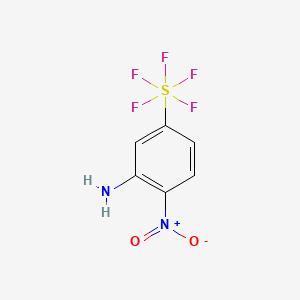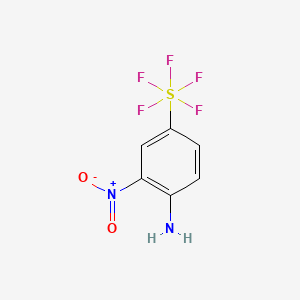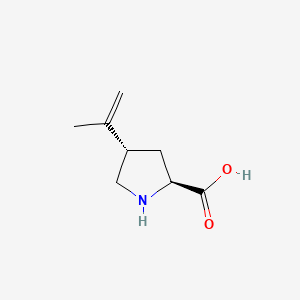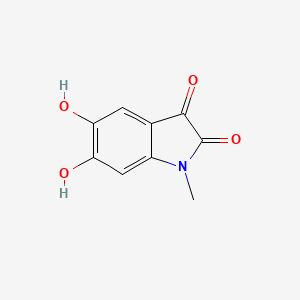
5,6-Dihydroxy-1-methylindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-1-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H7NO4. It is also known as 1-Methylindoline-2,3-dione .
Synthesis Analysis
The synthesis of indoline-based compounds, including 5,6-Dihydroxy-1-methylindoline-2,3-dione, involves various chemical reactions. For instance, indole synthesis often starts from ortho-substituted anilines . Another method involves the reaction of 5-Methylindoline-2,3-dione with mercaptoacetic acid in the presence of a stoichiometric amount of 4-(aminomethyl)benzoic acid or 4-aminobutanoic acid .Molecular Structure Analysis
The molecular structure of 5,6-Dihydroxy-1-methylindoline-2,3-dione consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight of this compound is 193.158.Chemical Reactions Analysis
5,6-Dihydroxy-1-methylindoline-2,3-dione can participate in various chemical reactions. For example, it can react with peroxynitrite in a specific redox reaction, releasing the fluorophore HN . It’s also involved in the production of the biological pigment eumelanin .Wissenschaftliche Forschungsanwendungen
Analytical Methods in Antioxidant Activity Research
5,6-Dihydroxy-1-methylindoline-2,3-dione is relevant in the study of antioxidants, where it could potentially be applied in assays for determining antioxidant capacity. The use of spectrophotometry-based assays such as Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others, which monitor the occurrence of characteristic colors or the discoloration of solutions, could be an area where this compound finds application. These assays assess the kinetics or equilibrium state of antioxidant reactions, potentially involving 5,6-Dihydroxy-1-methylindoline-2,3-dione or its derivatives in the process of scavenging free radicals or in the modulation of antioxidant pathways (Munteanu & Apetrei, 2021).
Optical Properties and Applications in Dye Sensitized Solar Cells
The structural and optical properties of derivatives similar to 5,6-Dihydroxy-1-methylindoline-2,3-dione have been extensively studied, particularly in the context of diketopyrrolopyrroles. These compounds are widely used as dyes with applications ranging from high-quality pigments to components in dye-sensitized solar cells and fluorescence imaging. The modification of such compounds can lead to significant changes in both linear and nonlinear optical properties, which might include the extension of chromophore systems related to 5,6-Dihydroxy-1-methylindoline-2,3-dione. Such research supports the continued interest in these compounds for new applications in materials science and photonic devices (Grzybowski & Gryko, 2015).
Metabolic and Antimalarial Applications
Studies on the metabolism of antimalarial agents have highlighted the transformation of compounds through processes that might be relevant for 5,6-Dihydroxy-1-methylindoline-2,3-dione. The metabolic pathways leading to the formation of products such as 5,6-dihydroxy derivatives have implications in the development of therapeutic agents, including the understanding of mechanisms behind methemoglobin formation and the identification of metabolites with potential antimalarial activity. These insights contribute to the broader field of medicinal chemistry, where the manipulation of core structures similar to 5,6-Dihydroxy-1-methylindoline-2,3-dione can lead to novel therapeutic candidates (Strother et al., 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
5,6-dihydroxy-1-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-10-5-3-7(12)6(11)2-4(5)8(13)9(10)14/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEVVGGRRIEUPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)C1=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-1-methylindoline-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


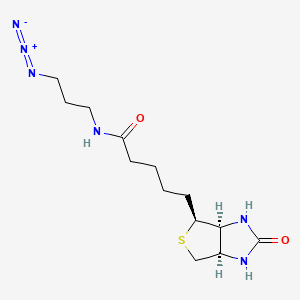
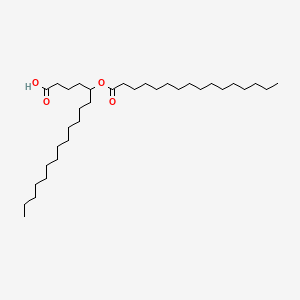
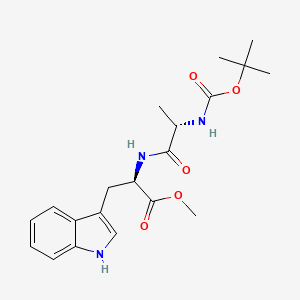
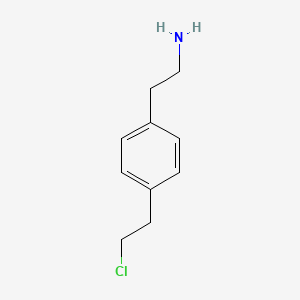
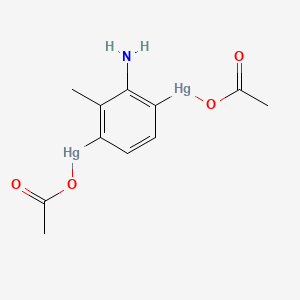
![4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester](/img/structure/B570243.png)
![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)
![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)
